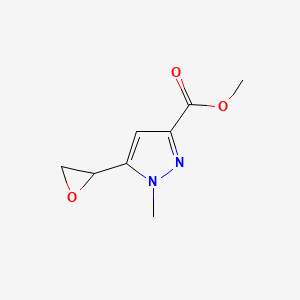

![molecular formula C23H19N3O5S B2480415 N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-2,3-二氢苯并[b][1,4]二氧六环-6-磺酰胺 CAS No. 898455-85-1](/img/structure/B2480415.png)

N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-2,3-二氢苯并[b][1,4]二氧六环-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

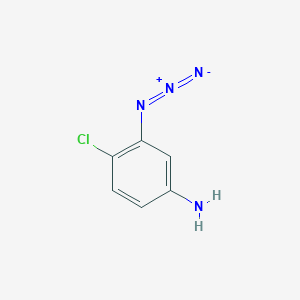

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗惊厥活性

该化合物在治疗癫痫和其他癫痫发作疾病方面显示出潜力。 研究表明,喹唑啉的衍生物,例如该化合物,可以通过调节大脑中的神经递质活性来发挥抗惊厥作用 。这些化合物已在各种实验性癫痫模型中进行过测试,证明了显著的抗惊厥作用。

抗癌特性

喹唑啉衍生物以其抗癌特性而闻名。该化合物,特别是,已被研究其抑制癌细胞生长的能力。 它通过干扰细胞分裂并在癌细胞中诱导凋亡(程序性细胞死亡)来起作用 。这使得它成为开发新型癌症疗法的有希望的候选者。

抗炎作用

该化合物的抗炎特性已在各种研究中得到探索。 已发现它能抑制促炎细胞因子的产生,并在动物模型中减少炎症 。这表明它在治疗关节炎和炎症性肠病等炎症性疾病中的潜在应用。

抗菌活性

该化合物对多种细菌和真菌病原体表现出显著的抗菌活性 。它的作用机制涉及破坏微生物的细胞膜,导致细胞死亡。这使其成为开发新型抗生素和抗真菌剂的潜在候选者。

心血管益处

研究表明,该化合物可能对心血管健康有益。已发现它在动物模型中降低血压并改善心脏功能。这些作用被认为是通过其对血管内皮的作用及其减少氧化应激的能力介导的。

这些应用突出了 N-(4-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-2,3-二氢苯并[b][1,4]二氧六环-6-磺酰胺在各种科学研究领域的多种潜力。如果您需要有关任何特定应用的更详细信息,请随时询问!

准备方法

Synthetic Routes and Reaction Conditions:

Synthesis of Quinazoline Core: The quinazoline core can be synthesized via a series of steps beginning with the condensation of anthranilic acid with formamide. Reaction conditions often involve elevated temperatures and catalysts like acids or bases to facilitate cyclization.

Formation of the Benzodioxine Moiety: Starting from a suitable phenol derivative, the benzodioxine ring can be formed through cyclization with dihalides in the presence of base catalysts, ensuring the sulfonamide group is introduced post-ring closure.

Industrial Production Methods:

Optimization of synthetic pathways for industrial-scale production requires considering cost-effective starting materials, robust reaction conditions, and efficient purification methods. Flow chemistry and microwave-assisted synthesis can enhance yield and reduce reaction time.

化学反应分析

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation reactions, primarily at the quinazoline or benzodioxine moieties, depending on the oxidizing agent.

Reduction: Possible reduction reactions could target the sulfonamide or quinazoline core.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly involving the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products Formed:

Oxidation can yield quinazoline N-oxides or sulfonic acids.

Reduction typically gives rise to secondary amines or hydroxy derivatives.

Substitution results in halogenated or alkylated aromatic systems.

Scientific Research Applications: The compound finds broad applicability in:

Chemistry: Used as a building block in organic synthesis, aiding in the development of new molecules.

Biology: Studied for its potential activity against various biological targets, including enzymes and receptors.

Medicine: Investigated as a potential drug candidate, particularly for its quinazoline core known for anti-cancer properties.

Industry: Utilized in creating advanced materials, potentially including polymers and other specialty chemicals.

作用机制

Molecular Targets: The quinazoline moiety often targets tyrosine kinases, which are critical in cell signaling pathways.

Pathways Involved: Inhibition of kinase activity disrupts various cell processes, including proliferation and survival, making it relevant in cancer treatment.

Comparison with Similar Compounds: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique fusion of the quinazoline and benzodioxine structures.

相似化合物的比较

Gefitinib: A quinazoline derivative used in cancer therapy, structurally simpler with a focus on the quinazoline moiety.

Doxazosin: Another quinazoline compound, used in treating hypertension and benign prostatic hyperplasia, lacks the benzodioxine ring.

Uniqueness: The combination of the quinazoline core with the benzodioxine and sulfonamide groups imparts unique properties, such as specific targeting of biological pathways and potential enhanced activity.

属性

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASZHTUPYNOGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

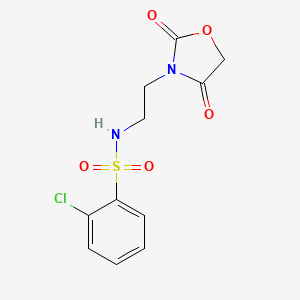

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

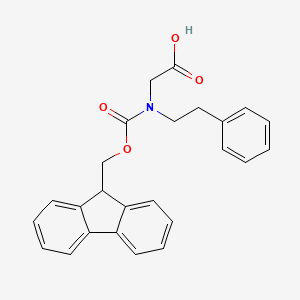

![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)

![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2480341.png)

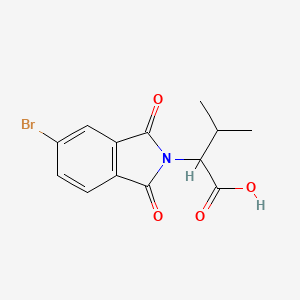

![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)

![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)